molecular formula C10H12ClN3 B3212912 [(1-Phenyl-1H-pyrazol-4-yl)methyl]amine hydrochloride CAS No. 1106959-86-7

[(1-Phenyl-1H-pyrazol-4-yl)methyl]amine hydrochloride

Cat. No.: B3212912
CAS No.: 1106959-86-7
M. Wt: 209.67
InChI Key: VUXNCPAUTHHANH-UHFFFAOYSA-N
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Description

[(1-Phenyl-1H-pyrazol-4-yl)methyl]amine hydrochloride is a pyrazole-derived amine salt with a molecular formula of C10H12ClN3 (calculated from structural analysis and supplier data in ). Its core structure comprises a pyrazole ring substituted at the 4-position with a methylamine group and at the 1-position with a phenyl ring. The hydrochloride salt enhances its stability and solubility, making it a valuable intermediate in pharmaceutical and agrochemical research .

Properties

IUPAC Name

(1-phenylpyrazol-4-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.ClH/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10;/h1-5,7-8H,6,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXNCPAUTHHANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1106959-86-7
Record name (1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
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Chemical Reactions Analysis

Types of Reactions

[(1-Phenyl-1H-pyrazol-4-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various alkyl halides for substitution reactions . Reaction conditions typically involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrazoline intermediates can yield 3,5-disubstituted pyrazoles .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Features References
This compound C10H12ClN3 225.68 - Phenyl at pyrazole-1
- Methylamine at pyrazole-4
Baseline compound; used as a building block in drug discovery.
N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride C13H16ClN3 249.74 - Cyclopropane ring attached to methylamine Increased steric bulk; potential for enhanced target selectivity.
[(1-Phenyl-1H-pyrazol-4-yl)methyl][(1-phenylcyclopropyl)methyl]amine hydrochloride C21H22ClN3 339.87 - Bicyclic phenylcyclopropyl group Higher molecular weight; improved lipophilicity for membrane penetration.
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride C12H13ClF2N3 287.70 - Difluoromethyl at pyrazole-5
- 2-methylphenyl at pyrazole-1
Fluorine enhances metabolic stability; agrochemical applications.
{[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride C11H12ClFN3 243.68 - 4-Fluorophenyl at pyrazole-1
- Methylamine at pyrazole-4
Fluorine improves binding affinity; explored in CNS drug candidates.
3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride C12H12ClF3N3 298.69 - Trifluoropropyl chain at pyrazole-4 Strong electron-withdrawing effects; potential in material science.

Structural and Functional Insights

  • Amine Group Modifications :

    • The cyclopropanamine derivative (C13H16ClN3) introduces a strained three-membered ring, which may restrict conformational flexibility and improve interactions with hydrophobic binding pockets .
    • The trifluoro derivative (C12H12ClF3N3) leverages fluorine's electronegativity to enhance oxidative stability and bioavailability, a common strategy in medicinal chemistry .
  • Aromatic Substitutions :

    • Fluorination at the phenyl ring (e.g., 4-fluorophenyl in C11H12ClFN3) improves pharmacokinetic properties by reducing metabolic degradation, as seen in neuroactive compounds .
    • Difluoromethyl groups (C12H13ClF2N3) are associated with agrochemical applications due to their resistance to enzymatic cleavage .
  • Steric and Lipophilic Effects :

    • Bulky substituents like the phenylcyclopropyl group (C21H22ClN3) increase lipophilicity, favoring passive diffusion across biological membranes .

Biological Activity

[(1-Phenyl-1H-pyrazol-4-yl)methyl]amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The pyrazole moiety is recognized for its diverse pharmacological properties, making this compound a candidate for various therapeutic applications.

Structural Characteristics

The compound features a pyrazole ring substituted with a phenyl group and an amine functional group, which contributes to its solubility and stability in biological systems. The hydrochloride form enhances its bioavailability, making it suitable for pharmaceutical development.

Biological Activities

Research indicates that compounds containing the pyrazole structure exhibit a range of biological activities, including:

  • Antioxidant Activity : Studies have shown that derivatives of pyrazole can act as potent antioxidants. For instance, certain analogs have demonstrated significant activity in reducing oxidative stress, comparable to standard antioxidants like Trolox .
  • Anti-inflammatory Effects : Pyrazole derivatives have been evaluated for their anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit the cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .
  • Enzyme Inhibition : This compound may also exhibit inhibitory effects on various enzymes, including monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism. Selective inhibition of these enzymes can have implications for treating neurological disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

  • Prostaglandin D Synthase Inhibition : In silico evaluations indicated that certain pyrazole derivatives could inhibit prostaglandin D synthase effectively, suggesting their potential use in managing pain and inflammation .
  • Antioxidant Activity Assessment : A series of aminopyrazolols were synthesized and tested for their antioxidant properties using the Ferric Reducing Antioxidant Power (FRAP) assay. Results showed that some compounds exhibited significantly lower IC50 values than Trolox, indicating enhanced antioxidant activity .
  • Anti-inflammatory Studies : Various pyrazole derivatives were subjected to in vivo anti-inflammatory tests using carrageenan-induced paw edema models. Results indicated that compounds with specific substitutions on the pyrazole ring exhibited superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their unique aspects:

Compound NameStructure FeaturesUnique Aspects
1-MethylpyrazoleMethyl group at position 1Exhibits distinct reactivity patterns
4-AminoantipyrineAmino group at position 4Known for analgesic properties
3-(1H-Pyrazol-4-yl)anilineAniline substituent on pyrazolePotential use in dye synthesis

These compounds differ primarily in their substituents on the pyrazole ring or the presence of additional functional groups, influencing their biological activities and applications.

Q & A

Basic: What are the optimal synthetic routes for [(1-Phenyl-1H-pyrazol-4-yl)methyl]amine hydrochloride, considering yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include:

  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the pyrazole ring .
  • Amine Formation : Reductive amination or nucleophilic substitution to attach the methylamine group, often requiring anhydrous conditions and catalysts like NaBH4 or Pd/C .
  • Salt Formation : Treatment with HCl in polar solvents (e.g., ethanol) to precipitate the hydrochloride salt .
    Critical Parameters :
  • Solvent Choice : Dimethylformamide (DMF) or dichloromethane (DCM) for solubility and reaction efficiency .
  • Temperature Control : 0–60°C to minimize side reactions .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, CH2Cl2/MeOH) to achieve >95% purity .

Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:
A combination of analytical methods is essential:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify aromatic protons (δ 7.2–8.1 ppm), pyrazole ring protons (δ 6.5–7.0 ppm), and methylamine groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 220.29) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content matching theoretical values (e.g., C: 54.5%, H: 5.2%, N: 19.8%) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental biological activity data for this compound?

Methodological Answer:
Discrepancies often arise from:

  • Solvent Effects : Computational models (e.g., DFT) may not account for solvation. Validate predictions using explicit solvent models (e.g., COSMO-RS) .
  • Conformational Flexibility : Molecular docking might miss active conformers. Use molecular dynamics (MD) simulations to sample low-energy states .
  • Experimental Variability : Replicate enzyme inhibition assays (e.g., IC50 measurements) under standardized pH and temperature conditions .
    Case Study : If predicted receptor binding (e.g., serotonin 5-HT2A) conflicts with experimental IC50, re-examine protonation states of the amine group under assay conditions .

Advanced: What strategies are effective in refining the crystal structure of this compound using SHELXL?

Methodological Answer:
Crystallography Workflow :

  • Data Collection : High-resolution (<1.0 Å) X-ray diffraction data to resolve hydrogen atoms .
  • Initial Model : Use SHELXD for phase determination, leveraging heavy atoms (e.g., Cl⁻ from HCl) .
  • Refinement in SHELXL :
    • Twinning : Apply TWIN/BASF commands if twinning is detected (e.g., HOOFT parameter >0.5) .
    • Hydrogen Placement : Place geometrically (HFIX) or refine freely (AFIX 0) for amine hydrogens .
    • Disorder Modeling : Split residues (PART) for flexible phenyl/pyrazole groups .
      Validation : Check R1 (<5%), wR2 (<10%), and Flack parameter (<0.1) .

Advanced: How can QSAR studies optimize the pharmacological profile of derivatives?

Methodological Answer:
QSAR Workflow :

  • Descriptor Selection : Use 3D descriptors (e.g., polar surface area, logP) from software like MOE or Schrödinger .
  • Model Training : Partial least squares (PLS) regression on bioactivity data (e.g., IC50 against kinase targets) .
  • Validation : Leave-one-out cross-validation (Q<sup>2</sup> >0.6) and external test sets .
    Case Study : For enhanced blood-brain barrier penetration, prioritize derivatives with logP = 2–3 and <30 Å<sup>2</sup> polar surface area .

Basic: What are the common side reactions during synthesis, and how are they mitigated?

Methodological Answer:
Side Reactions :

  • Oligomerization : Pyrazole dimerization at high temperatures. Mitigate by maintaining reactions at ≤60°C .
  • Amine Oxidation : Formation of nitroso byproducts. Use inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) .
  • Salt Hydrolysis : Premature HCl dissociation in aqueous media. Optimize pH (3–4) during salt formation .
    Analytical Monitoring : TLC (silica, ethyl acetate/hexane) to track reaction progress .

Advanced: How to design a multi-gram synthesis protocol for preclinical studies?

Methodological Answer:
Scale-Up Considerations :

  • Batch Reactors : Use jacketed reactors with temperature control (±2°C) for exothermic steps (e.g., amination) .
  • Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs .
  • Workflow :
    • Step 1 : 10 g scale coupling reaction (yield: 85%) .
    • Step 2 : Reductive amination (5 h, 50°C; yield: 78%) .
    • Step 3 : HCl salt precipitation (yield: 90%, purity: 97%) .
      Quality Control : In-process NMR and LC-MS to detect intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1-Phenyl-1H-pyrazol-4-yl)methyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[(1-Phenyl-1H-pyrazol-4-yl)methyl]amine hydrochloride

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